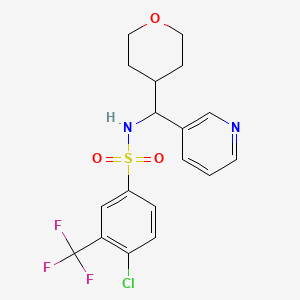

![molecular formula C22H29ClN2O3S B2514051 Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1331250-62-4](/img/structure/B2514051.png)

Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound , "Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride," does not appear to be directly synthesized or characterized in the provided papers. However, similar synthetic methods and structural characterizations can be found in the literature. For instance, the synthesis of a related compound, a bicyclic thiohydantoin fused to pyrrolidine, was achieved through a cyclization reaction involving dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate, yielding a 79% yield . This suggests that the compound of interest might also be synthesized through a cyclization reaction, possibly involving an amido precursor and a suitable sulfur-containing compound.

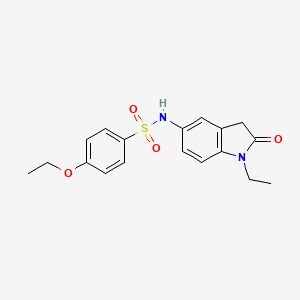

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. Single-crystal X-ray diffraction studies have also been employed to determine the stereochemistry of these molecules . Density functional theory (DFT) and Hartree-Fock calculations have been used to predict the 1H and 13C NMR chemical shifts, which could be applied to the compound of interest to predict its molecular structure and confirm it with experimental data.

Chemical Reactions Analysis

The papers provided do not detail reactions specific to the compound of interest. However, they do describe reactions involving similar heterocyclic and carbamate compounds. For example, 2-(Acetoacetamido)pyridines reacted with phosgene to yield 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . This indicates that the compound of interest may also undergo reactions with reagents like phosgene to form chlorinated products or with dinucleophiles to form substituted pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties such as acid dissociation constants can be determined using potentiometric titration in a hydroorganic solvent, as demonstrated for a related compound . The compound exhibited antimicrobial activity, which suggests that the compound of interest may also possess biological activity that could be explored further . The crystal structure of a related compound revealed intermolecular hydrogen bonding, which could imply similar solid-state properties for the compound of interest .

Scientific Research Applications

Synthesis and Chemical Reactivity

The study of related thiophene and pyridine derivatives has led to advancements in organic synthesis techniques. For instance, Medvedeva et al. (2010) explored the Thorpe-Ziegler reaction of 4-arylamino-2-chloropyridine-3-carbonitriles with methyl thioglycolates to synthesize various substituted pyridothienopyrimidines, which are crucial for developing new chemical entities with potential applications in material science and pharmacology (Medvedeva, M. I. et al., 2010).

Material Science Applications

Compounds with thiophene and pyridine rings, similar to the subject compound, have been studied for their potential applications in material science, particularly in the development of novel organic semiconductors and photovoltaic materials. These compounds' unique electronic and structural properties make them suitable for various applications, including organic light-emitting diodes (OLEDs) and solar cells.

Pharmacological Research

While the specific compound may not have direct pharmacological applications mentioned in the available literature, related compounds have been explored for their biological activities. For instance, the study of pyridine and thiophene derivatives has led to the discovery of compounds with significant antimicrobial and insecticidal activities. Bakhite et al. (2014) synthesized pyridine derivatives that showed promising aphidicidal activities, highlighting the potential of these compounds in developing new insecticides (Bakhite, E. A. et al., 2014).

properties

IUPAC Name |

methyl 2-[[2-(2,4-dimethylphenyl)acetyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S.ClH/c1-5-9-24-10-8-17-18(13-24)28-21(20(17)22(26)27-4)23-19(25)12-16-7-6-14(2)11-15(16)3;/h6-7,11H,5,8-10,12-13H2,1-4H3,(H,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPWJSYXMBTIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=C(C=C(C=C3)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2513969.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2513976.png)

![N-[2-Methyl-3-(5-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2513980.png)

![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513989.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)